molecular formula C17H15ClN2O4 B1414550 5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one CAS No. 1380572-33-7

5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one

Cat. No.: B1414550
CAS No.: 1380572-33-7
M. Wt: 346.8 g/mol
InChI Key: AUUUDDAOJPTHJL-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5-position, a trimethoxyphenyl group at the 3-position, and an imino group linking the phenyl and indole moieties. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the Chloro Group: Chlorination of the indole ring at the 5-position can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the chloro-substituted indole reacts with 3,4,5-trimethoxyphenylamine under basic conditions.

    Formation of the Imino Group: The final step involves the formation of the imino group by reacting the intermediate product with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways.

    Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(3,4-dimethoxy-phenylimino)-1,3-dihydro-indol-2-one: Similar structure but with one less methoxy group.

    5-Chloro-3-(3,4,5-trimethoxy-phenyl)-1,3-dihydro-indol-2-one: Lacks the imino group.

    5-Chloro-3-(3,4,5-trimethoxy-phenylamino)-1,3-dihydro-indol-2-one: Contains an amino group instead of an imino group.

Uniqueness

5-Chloro-3-(3,4,5-trimethoxy-phenylimino)-1,3-dihydro-indol-2-one is unique due to the presence of the imino group linking the phenyl and indole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-chloro-3-(3,4,5-trimethoxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-22-13-7-10(8-14(23-2)16(13)24-3)19-15-11-6-9(18)4-5-12(11)20-17(15)21/h4-8H,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUUDDAOJPTHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C2C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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